molecular formula C14H13FO B6372998 5-(2,5-Dimethylphenyl)-2-fluorophenol, 95% CAS No. 1261949-64-7

5-(2,5-Dimethylphenyl)-2-fluorophenol, 95%

Cat. No. B6372998
CAS RN: 1261949-64-7
M. Wt: 216.25 g/mol
InChI Key: DZYLUNMHXHVBJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-Dimethylphenyl)-2-fluorophenol, 95%, is an organic compound used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 98-100°C and a boiling point of 206-207°C. It has a molecular weight of 226.24 g/mol and a molecular formula of C10H11FO. This compound is soluble in methanol and ethanol and insoluble in water. It is a useful intermediate in the synthesis of various fluorinated compounds and can be used in the production of pharmaceuticals, agrochemicals, and other organic chemicals.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylphenyl)-2-fluorophenol, 95%, is not well understood. It is believed to act as a nucleophile, capable of forming complexes with other molecules. It is also believed to act as an electrophile, capable of forming covalent bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,5-Dimethylphenyl)-2-fluorophenol, 95%, have not been extensively studied. However, it is believed to be relatively non-toxic and non-irritating to humans and animals. It is also believed to have low acute toxicity in mammals.

Advantages and Limitations for Lab Experiments

5-(2,5-Dimethylphenyl)-2-fluorophenol, 95%, has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively non-toxic and non-irritating, making it safe to handle in the laboratory. It is also relatively inexpensive and easy to obtain. A limitation is that it is insoluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for research involving 5-(2,5-Dimethylphenyl)-2-fluorophenol, 95%. One potential direction is to explore its potential as a catalyst in organic reactions. Another potential direction is to further explore its biochemical and physiological effects on humans and animals. Another potential direction is to explore its potential applications in the synthesis of fluorinated compounds. Finally, further research could be conducted to explore its potential as a ligand in metal complexes.

Synthesis Methods

5-(2,5-Dimethylphenyl)-2-fluorophenol, 95%, can be synthesized using a variety of methods. One common method is the reaction of 2,5-dimethylphenol with fluorobenzene in the presence of a strong acid catalyst such as sulfuric acid. This reaction produces a mixture of 5-(2,5-dimethylphenyl)-2-fluorophenol, 95%, and 2,5-dimethylphenol-2-fluoroanisole. The desired product can be separated from the mixture by distillation or column chromatography.

Scientific Research Applications

5-(2,5-Dimethylphenyl)-2-fluorophenol, 95%, has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and other organic chemicals. It has also been used as a starting material for the synthesis of fluorinated compounds. In addition, it has been used as a catalyst in organic reactions, as a ligand in metal complexes, and as a solvent in organic reactions.

properties

IUPAC Name

5-(2,5-dimethylphenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-9-3-4-10(2)12(7-9)11-5-6-13(15)14(16)8-11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYLUNMHXHVBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684123
Record name 4-Fluoro-2',5'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261949-64-7
Record name 4-Fluoro-2',5'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.